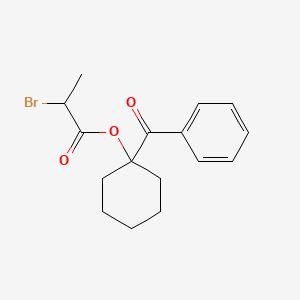
1-Benzoylcyclohexyl 2-bromopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine is a complex peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The structure of this peptide includes glycine, leucine, proline, alanine, and cysteine residues, which contribute to its unique properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize recombinant DNA technology to express the peptide in microbial systems, followed by purification through chromatography techniques.
化学反应分析
Types of Reactions
Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Acetylation can be achieved using acetic anhydride, while methylation may involve methyl iodide.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with acetyl or methyl groups.
科学研究应用
Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide in treating diseases.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
作用机制
The mechanism of action of Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue may form disulfide bonds with target proteins, altering their conformation and function. Additionally, the peptide may influence signaling pathways by acting as a ligand or inhibitor.
相似化合物的比较
Similar Compounds
Glycylglycine: A simpler dipeptide used as a buffer in biological systems.
Glycyl-L-leucine: Another dipeptide with applications in studying peptide transport and metabolism.
Glycyl-L-proline: Known for its role in collagen synthesis and wound healing.
Uniqueness
Glycylglycyl-L-leucylglycyl-L-prolyl-L-alanylglycylglycyl-L-cysteinylglycine is unique due to its complex structure, which combines multiple amino acids, each contributing distinct properties. This complexity allows for diverse interactions and functions, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
849463-90-7 |
|---|---|
分子式 |
C16H19BrO3 |
分子量 |
339.22 g/mol |
IUPAC 名称 |
(1-benzoylcyclohexyl) 2-bromopropanoate |
InChI |
InChI=1S/C16H19BrO3/c1-12(17)15(19)20-16(10-6-3-7-11-16)14(18)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
InChI 键 |
WFNQOEMWUVSQIS-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC1(CCCCC1)C(=O)C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


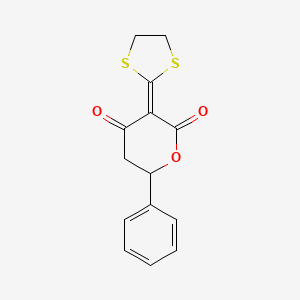
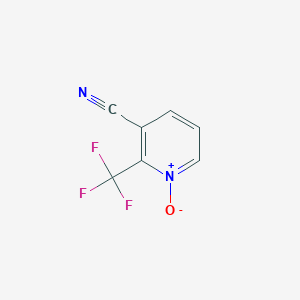
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
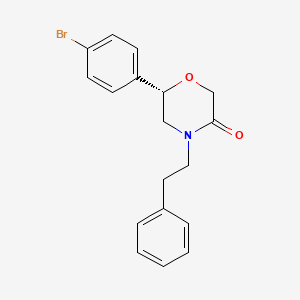
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
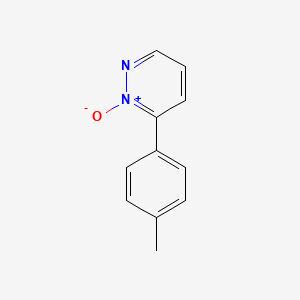
![2-[5-(Heptadec-8-ene-1-sulfinyl)-1,3,4-oxadiazol-2-YL]pyridine](/img/structure/B14195239.png)
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione](/img/structure/B14195243.png)
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanoic acid](/img/structure/B14195248.png)
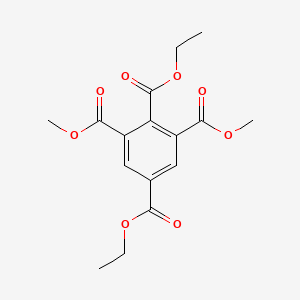
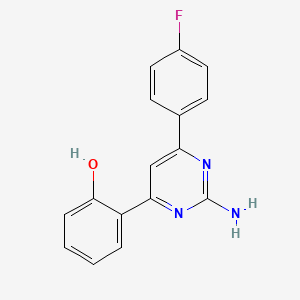
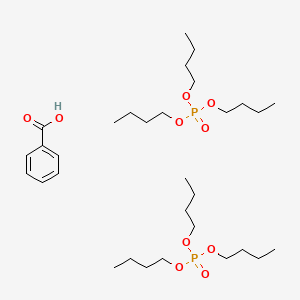
![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)

